molecular formula C8H8Cl2O3S B13474155 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13474155
M. Wt: 255.12 g/mol
InChI Key: OPDQOWUPOQTJKR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride (CAS: 728919-57-1) is a sulfonyl chloride derivative characterized by a 2-chlorophenoxy substituent attached to an ethane-sulfonyl chloride backbone. Its molecular formula is C₈H₈Cl₂O₂S, with a molecular weight of 239.12 g/mol . This compound is utilized in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-(2-chlorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

OPDQOWUPOQTJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride

General Synthetic Strategy

The preparation of this compound typically involves the sulfonation of 2-(2-chlorophenoxy)ethanol or related precursors, followed by chlorination of the sulfonic acid or sulfonate intermediate to yield the sulfonyl chloride. The key steps are:

  • Introduction of the sulfonic acid group onto the ethane linker.
  • Conversion of the sulfonic acid or sulfonate to the sulfonyl chloride using chlorinating agents.

Detailed Synthetic Routes

Sulfonation of 2-(2-Chlorophenoxy)ethanol

A common starting material is 2-(2-chlorophenoxy)ethanol, which undergoes sulfonation to introduce the sulfonic acid group at the terminal position. Sulfur trioxide complexes or chlorosulfonic acid are frequently used sulfonating agents. The reaction is conducted under controlled temperature to avoid side reactions.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride by reaction with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. Thionyl chloride is commonly preferred for its efficiency and ease of removal of byproducts.

Representative Preparation from Literature and Patents

Step Reagents & Conditions Yield Notes Reference
Sulfonation of 2-(2-chlorophenoxy)ethanol with chlorosulfonic acid at 0-5°C Chlorosulfonic acid, 0-5°C, 2 h ~70% Controlled temperature to prevent overreaction WO2006120208A1
Conversion of sulfonic acid to sulfonyl chloride using thionyl chloride Thionyl chloride, reflux, 3 h 75-85% Efficient chlorination, removal of SO₂ and HCl gases WO2006120208A1
Alternative chlorination using phosphorus pentachloride PCl₅, 0-25°C, 4 h 65-75% Less commonly used due to harsher conditions American Elements

Alternative Synthetic Approaches

Analytical Data and Characterization

The purity and identity of this compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the aromatic protons of the chlorophenyl group and the ethane linker.
  • Infrared Spectroscopy (IR): Strong absorption bands near 1350 cm⁻¹ and 1150 cm⁻¹ corresponding to the sulfonyl group (S=O stretch) and a distinctive S-Cl stretch.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 239.12 g/mol.
  • Melting Point: Typically reported around 100–102 °C for the pure compound.

Comparative Analysis of Preparation Methods

Method Sulfonating Agent Chlorinating Agent Yield (%) Advantages Disadvantages
Sulfonation with chlorosulfonic acid + thionyl chloride chlorination Chlorosulfonic acid Thionyl chloride 75-85 High yield, well-established Requires careful temperature control, corrosive reagents
Sulfonation with sulfur trioxide complexes + PCl₅ chlorination SO₃ complexes Phosphorus pentachloride 65-75 Effective chlorination PCl₅ is harsh, generates toxic byproducts
Direct sulfonyl chloride formation via sulfuryl chloride Sulfuryl chloride N/A (one-step) Variable (lower) Simpler, fewer steps Lower selectivity, side reactions

Research Discoveries and Perspectives

  • The patent WO2006120208A1 provides a robust synthetic protocol for sulfonyl chlorides similar to this compound, emphasizing mild conditions and good yields.

  • The use of thionyl chloride as a chlorinating agent remains the gold standard due to its efficiency and ease of removal of gaseous byproducts.

  • Alternative methods such as radical chlorosulfonation or direct chlorination with sulfuryl chloride are less favored due to selectivity and safety concerns.

  • The compound’s reactivity as a sulfonyl chloride allows facile derivatization, making it a valuable intermediate in medicinal chemistry.

  • No major environmentally benign or catalytic methods have yet been reported for this specific compound, indicating an area for future research.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 2-(2-chlorophenoxy)ethanol Commercially available or synthesized
Sulfonating agent Chlorosulfonic acid or SO₃ complexes Chlorosulfonic acid preferred
Chlorinating agent Thionyl chloride, phosphorus pentachloride Thionyl chloride preferred
Reaction temperature (sulfonation) 0–5 °C To avoid side reactions
Reaction temperature (chlorination) Reflux or room temperature Depends on chlorinating agent
Yield 65–85% overall High purity achievable

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles:

NucleophileProduct FormedReaction ConditionsYieldSource
AminesSulfonamidesTriethylamine, polar solvent50–65%
AlcoholsSulfonate estersBase (e.g., EtOH, Et<sub>3</sub>N)48–62%
WaterSulfonic acidsAqueous mediumLow (competes with hydrolysis)

Example : Reaction with octadecylamine in the presence of triethylamine produces N-octadecylethenesulfonamide via sequential substitution and elimination .

Elimination Reactions

Under basic conditions, 2-(2-chlorophenoxy)ethane-1-sulfonyl chloride undergoes dehydrohalogenation to form ethenesulfonyl derivatives:

Mechanism :

  • Base abstracts β-hydrogen, forming a sulfene intermediate ([ClCH=CH–SO<sub>2</sub>]).

  • Subsequent elimination of HCl yields ethenesulfonyl chloride .

Experimental Evidence :

  • Reaction with triethylamine in benzene generates ethyl ethenesulfonate .

  • Deuterium-labeling studies confirm the intermediacy of sulfenes .

Michael Addition Reactions

The ethenesulfonyl intermediate participates in Michael additions with nucleophiles:

NucleophileProductConditionsNotes
Methylamine2-Methylamino-N-octadecylethanesulfonamideProtic solvent (e.g., ethanol)Favors mono-adduct
ThiolsThioether derivativesAprotic mediumCompeting polymerization observed

Key Finding : Polar protic solvents suppress di-adduct formation, while aprotic solvents promote side reactions .

Comparative Reactivity with Structural Analogs

The chlorophenoxy group influences reactivity compared to other substituted sulfonyl chlorides:

CompoundSubstituentReactivity Trend
2-(2-Chlorophenyl)ethane-1-sulfonyl chloridePhenyl-ClLower electrophilicity due to reduced electron withdrawal
2-Chloroethanesulfonyl chlorideAliphatic-ClHigher tendency for elimination
2-Hydroxyethanesulfonyl chloride-OHProne to hydrolysis and intramolecular cyclization

Scientific Research Applications

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: The compound is involved in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and biological activity of sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride C₈H₈Cl₂O₂S 239.12 2-chlorophenoxy Anticonvulsant precursor; high reactivity
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 2-methoxyethoxy Solubility enhancer; used in polymer synthesis
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride C₄H₆ClF₂O₃S 210.61* 2,2-difluoroethoxy Fluorinated intermediates for agrochemicals
2-(2-Chloro-6-fluorophenoxy)ethane-1-sulfonyl chloride C₈H₇Cl₂FO₃S 273.11 2-chloro-6-fluorophenoxy Enhanced lipophilicity; CNS drug candidates
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.67 Phenyl Crosslinking agent; protease inhibitors

*Estimated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The 2-chlorophenoxy group in the target compound enhances electrophilicity at the sulfonyl chloride, promoting reactivity in nucleophilic reactions compared to methoxyethoxy derivatives .
  • Halogenation Effects: Fluorinated analogues (e.g., 2-(2,2-difluoroethoxy)) exhibit improved metabolic stability and bioavailability, whereas chloro-fluorophenoxy derivatives (e.g., 2-(2-chloro-6-fluorophenoxy)) show increased lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

Property This compound 2-Phenylethanesulfonyl chloride 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Boiling Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Reactivity High (due to Cl and sulfonyl chloride) Moderate (phenyl group) Moderate (ether linkage reduces reactivity)
Solubility Low in water; soluble in organic solvents Similar Higher in polar solvents (due to ether group)

Notes:

  • The chlorophenoxy group contributes to low water solubility but enhances stability in non-polar media .
  • Methoxyethoxy analogues exhibit better solubility in polar solvents due to ether oxygen hydrogen-bonding capacity .

Biological Activity

2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that possesses a sulfonyl functional group (-SO₂Cl) linked to an ethane chain, which is further substituted with a 2-chlorophenoxy group. This compound is notable for its reactivity and potential biological activities, particularly in the context of organic synthesis and medicinal chemistry.

The molecular structure of this compound allows it to participate in various chemical reactions due to the presence of the sulfonyl chloride moiety. The reactivity of this compound is primarily attributed to the electrophilic nature of the sulfonyl chloride, making it suitable for nucleophilic substitution reactions.

Property Details
Molecular Formula C₈H₈ClO₂S
Molecular Weight 203.66 g/mol
Functional Groups Sulfonyl chloride, ether
Solubility Soluble in organic solvents like dichloromethane

Antibacterial Properties

Sulfonamides, derivatives of sulfonyl chlorides, are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis. The structural similarity suggests that this compound may exhibit similar antibacterial activities, although empirical data is necessary to confirm this.

Mutagenic Potential

Research indicates that some sulfonyl chlorides can exhibit mutagenic effects. This potential raises concerns regarding the handling and application of such compounds in biological contexts. Further studies are required to assess the mutagenic risk associated with this compound specifically.

Cytotoxicity and Cell Cycle Effects

A study on related sulfonamide compounds revealed their ability to induce cell cycle arrest in cancer cell lines, such as MDA-MB-231 and HeLa cells. Compounds similar in structure to this compound have shown IC50 values in the low micromolar range, indicating potential cytotoxic effects against tumor cells.

Case Studies and Research Findings

  • In Vitro Studies on Sulfonamide Derivatives :
    • A study demonstrated that certain sulfonamide derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting that structural modifications could enhance their anticancer activity .
    • Specific derivatives showed IC50 values in the double-digit nanomolar concentration range against MDA-MB-231 cells, indicating a strong potential for further development .
  • Reactivity and Synthesis Applications :
    • The compound has been utilized in synthetic pathways to create more complex molecules through nucleophilic substitution reactions, highlighting its utility in organic synthesis .
    • The formation of various derivatives through reactions with amines and alcohols has been documented, suggesting diverse applications in medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride?

The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A plausible route involves reacting 2-chlorophenol with 1,2-ethanediol under basic conditions (e.g., potassium carbonate) to form the phenoxy ether intermediate, followed by sulfonation using chlorosulfonic acid. Alternative methods may include thiol-ene click chemistry or oxidation of corresponding thioethers. Reaction optimization should focus on solvent choice (e.g., dichloromethane for inert conditions), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize byproducts like disulfides or over-oxidized species .

Q. What safety protocols are critical when handling this compound?

Due to its sulfonyl chloride moiety and chlorinated aromatic group, the compound is corrosive, toxic if inhaled/swallowed, and reactive with water. Key precautions include:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and goggles.
  • Ventilation : Use fume hoods or closed systems to avoid vapor exposure (P271) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent exothermic reactions .
  • Storage : Keep in airtight containers under dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the phenoxy and sulfonyl chloride groups (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm).
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/Cl/S percentages .

Advanced Questions

Q. How does the chlorophenoxy group influence the reactivity of the sulfonyl chloride moiety?

The electron-withdrawing chlorophenoxy group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitutions (e.g., with amines or alcohols). However, steric hindrance from the ortho-chloro substituent may reduce reaction rates compared to para-substituted analogs. Mechanistic studies using DFT calculations can model charge distribution and transition states to predict regioselectivity in sulfonamide formation .

Q. What strategies mitigate decomposition during long-term storage?

Decomposition via hydrolysis or thermal degradation can be minimized by:

  • Stabilizers : Adding desiccants (molecular sieves) or radical inhibitors (BHT).
  • Temperature Control : Storage at –20°C in amber vials to limit light/heat exposure.
  • Periodic Purity Checks : Monitor via TLC or HPLC to detect degradation products like 2-(2-chlorophenoxy)ethanesulfonic acid .

Q. How can researchers analyze reaction byproducts in sulfonylation reactions?

Byproducts such as sulfonic acids or disulfides can be identified using:

  • HPLC-MS : Reverse-phase chromatography with UV/vis detection (λ = 254 nm) and MS/MS fragmentation.
  • GC-MS : For volatile byproducts, using derivatization (e.g., silylation) if necessary.
  • Isolation Techniques : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to separate and characterize side products .

Q. What computational tools predict the compound’s behavior in novel reaction systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF).
  • Density Functional Theory (DFT) : Calculate reaction energetics for sulfonate ester formation.
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis, leveraging PubChem’s computed properties (e.g., InChIKey) for input parameters .

Q. How is this compound applied in synthesizing functionalized materials?

It serves as a sulfonating agent in:

  • Polymer Chemistry : Introducing sulfonyl groups into polyethylene glycol (PEG) derivatives for ion-exchange membranes.
  • Pharmaceutical Intermediates : Synthesizing sulfonamide antibiotics via coupling with aminothiazoles.
  • Fluorinated Reagents : Acting as a precursor for pentafluorosulfanyl (SF5) compounds in agrochemical research .

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